

Crystal Structure of 1-(1,3-Benzodioxol-5-yl)ethanamine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(1,3-Benzodioxol-5-yl)ethanamine

Cat. No.: B055370

[Get Quote](#)

Disclaimer: As of this writing, a comprehensive search of publicly available crystallographic databases and scientific literature did not yield an experimentally determined crystal structure for the specific compound **1-(1,3-Benzodioxol-5-yl)ethanamine**.

Therefore, to fulfill the structural analysis and data presentation requirements of this request, this guide will focus on a closely related molecule, 1-(1,3-Benzodioxol-5-yl)ethanone. This compound shares the foundational 1,3-benzodioxole moiety and provides a relevant and instructive example of the crystallographic data and experimental procedures pertinent to this class of molecules. All data and methodologies presented herein pertain to 1-(1,3-Benzodioxol-5-yl)ethanone.

Introduction

This technical guide provides an in-depth analysis of the crystal structure of 1-(1,3-Benzodioxol-5-yl)ethanone, a key analogue to **1-(1,3-Benzodioxol-5-yl)ethanamine**. The determination of the three-dimensional atomic arrangement within a crystal lattice is paramount for understanding a compound's physicochemical properties, solid-state behavior, and potential for intermolecular interactions. This information is particularly critical for professionals in drug development and materials science, where structure-activity relationships are fundamental. The data presented is based on single-crystal X-ray diffraction analysis.

Crystallographic Data Summary

The quantitative crystallographic data for 1-(1,3-Benzodioxol-5-yl)ethanone is organized into the following tables for clarity and comparative ease.

Table 1: Crystal Data and Structure Refinement Parameters

Parameter	Value
Empirical Formula	C ₉ H ₈ O ₃
Formula Weight	164.16 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Temperature	200(2) K
Wavelength (Mo K α)	0.71073 Å
Unit Cell Dimensions	
a	5.865(3) Å
b	10.375(5) Å
c	12.779(6) Å
α	90°
β	99.19(3)°
γ	90°
Volume	767.9(6) Å ³
Z (Molecules per unit cell)	4
Calculated Density	1.421 Mg/m ³
Final R indices [$I > 2\sigma(I)$]	R1 = 0.045, wR2 = 0.133
Goodness-of-fit on F ²	1.054

Table 2: Selected Interatomic Distances (Bond Lengths)

Bond	Length (Å)
O(1)-C(7)	1.368(1)
O(2)-C(7)	1.371(1)
O(3)-C(9)	1.219(1)
C(1)-C(6)	1.381(2)
C(8)-C(9)	1.493(2)

Table 3: Selected Interatomic Angles (Bond Angles)

Atoms	Angle (°)
C(7)-O(1)-C(8)	106.1(1)
C(7)-O(2)-C(6)	106.0(1)
O(1)-C(7)-O(2)	110.1(1)
O(3)-C(9)-C(8)	120.3(1)

Experimental Protocols

The methodologies for the synthesis, crystallization, and subsequent structural analysis of 1-(1,3-Benzodioxol-5-yl)ethanone are detailed below.

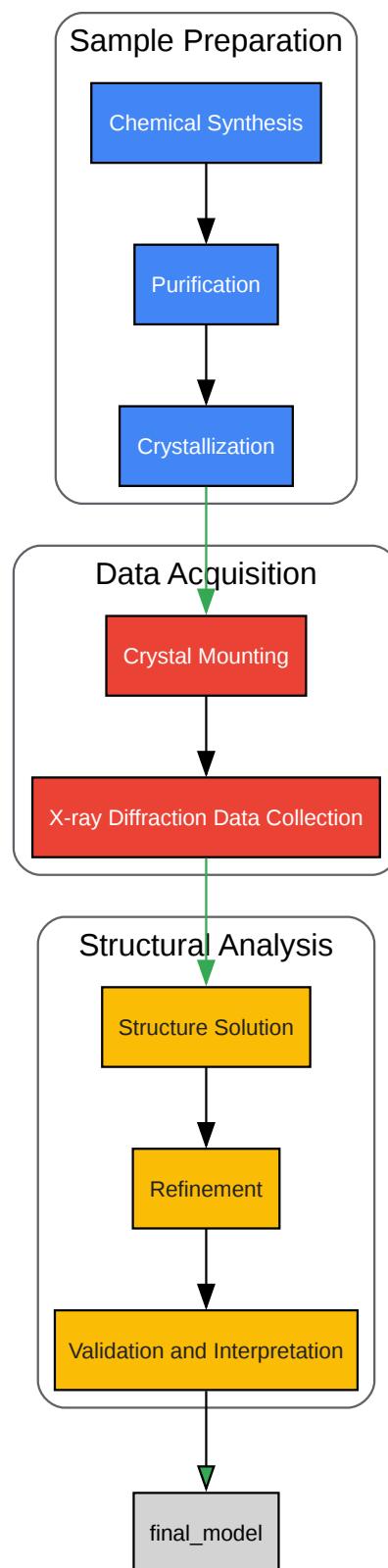
Synthesis and Crystallization

The target compound, 1-(1,3-Benzodioxol-5-yl)ethanone, was synthesized using established organic synthesis routes. High-purity material was then subjected to crystallization. Single crystals suitable for X-ray diffraction were grown from a solution of the compound via slow evaporation of the solvent at ambient temperature. This technique facilitates the orderly arrangement of molecules into a crystalline lattice.

X-ray Data Collection and Processing

A single crystal of appropriate dimensions was carefully selected and mounted on a diffractometer. The diffraction data were collected using a Bruker APEXII CCD area detector

with graphite-monochromated Mo K α radiation. Data were collected at a controlled temperature of 200 K to minimize thermal vibrations.


Structure Solution and Refinement

The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares on F^2 with the SHELXTL software package. Anisotropic displacement parameters were applied to all non-hydrogen atoms. Hydrogen atoms were positioned geometrically and refined using a riding model approximation.

Visualizations

Experimental and Analytical Workflow

The logical flow from chemical synthesis to final structural analysis is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for Crystal Structure Determination.

Structural Analysis and Molecular Packing

The molecular structure of 1-(1,3-Benzodioxol-5-yl)ethanone shows that the benzodioxole ring system is essentially planar, with the dioxole group exhibiting a slight envelope conformation.[\[1\]](#) The crystal packing is stabilized by a network of weak intermolecular C—H…O hydrogen bonds, which link adjacent molecules into chains.[\[1\]](#) Furthermore, the crystal structure is characterized by weak π – π stacking interactions between the centroids of neighboring benzene rings.[\[1\]](#) These collective non-covalent forces dictate the supramolecular assembly and the overall stability of the crystal lattice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Crystal Structure of 1-(1,3-Benzodioxol-5-yl)ethanamine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b055370#1-1-3-benzodioxol-5-yl-ethanamine-crystal-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com